Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane
Description
Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane is a tertiary phosphane ligand characterized by three distinct aryl substituents: two 3-tert-butyl-2-methoxy-5-methylphenyl groups and one phenyl group. The tert-butyl and methoxy substituents confer significant steric bulk and electron-donating properties, respectively, while the methyl group at the 5-position adds moderate steric hindrance. Such ligands are critical in transition metal catalysis, where steric and electronic tuning influences catalytic activity, selectivity, and metal-center stability .
Properties
CAS No. |
917614-25-6 |
|---|---|
Molecular Formula |
C30H39O2P |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
bis(3-tert-butyl-2-methoxy-5-methylphenyl)-phenylphosphane |
InChI |
InChI=1S/C30H39O2P/c1-20-16-23(29(3,4)5)27(31-9)25(18-20)33(22-14-12-11-13-15-22)26-19-21(2)17-24(28(26)32-10)30(6,7)8/h11-19H,1-10H3 |
InChI Key |
ITMLZDHPRCTZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC(=CC(=C3OC)C(C)(C)C)C)OC)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Phosphine Oxide Reduction
One common approach involves the reduction of a corresponding phosphine oxide. The general steps are as follows:
Starting Material : The synthesis begins with bis(3-tert-butyl-2-methoxy-5-methylphenyl)phosphine oxide.
Reduction Reaction : The phosphine oxide is treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) in an anhydrous solvent like tetrahydrofuran (THF).
Workup : After the reaction is complete, the mixture is quenched with water or an aqueous solution of sodium hydroxide to hydrolyze any remaining reagents.
Isolation : The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to yield the desired bisphosphane.
$$
\text{Bis(3-tert-butyl-2-methoxy-5-methylphenyl)phosphine oxide} \xrightarrow{\text{DIBAL-H}} \text{this compound}
$$
Direct Phosphination Method
Another method involves direct phosphination of aryl halides:
Reagents : Aryl halides (e.g., bromobenzene) are reacted with a phosphorus reagent such as diphenylphosphine or a phosphonium salt.
Reaction Conditions : The reaction typically requires a base (like potassium carbonate or sodium hydride) and is conducted in a polar aprotic solvent (e.g., dimethylformamide or DMF).
Mechanism : The nucleophilic phosphorus species attacks the electrophilic carbon in the aryl halide, resulting in the formation of the desired phosphane.
Purification : Similar to the previous method, the product is isolated through extraction and chromatography.
Characterization of Products
The synthesized this compound can be characterized using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) : Proton NMR and phosphorus NMR provide insights into the molecular structure and purity.
Mass Spectrometry (MS) : Used to confirm molecular weight and composition.
Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
Yield and Efficiency
The efficiency of each method can vary based on reaction conditions, such as temperature, solvent choice, and reaction time. Typical yields for these reactions range from 60% to 90%, depending on optimization parameters.
| Method | Yield (%) | Key Reagents |
|---|---|---|
| Reduction of Phosphine Oxide | 70-85 | DIBAL-H, THF |
| Direct Phosphination | 60-90 | Aryl Halide, Diphenylphosphine, Base |
Chemical Reactions Analysis
Types of Reactions
Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, depending on the specific reagents and conditions used.
Scientific Research Applications
Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, potentially serving as a probe or modifier in biochemical studies.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination enhances the reactivity of the metal center, facilitating various chemical transformations. The molecular targets and pathways involved include transition metal complexes and catalytic cycles in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Phosphane Ligands
Steric and Electronic Properties
The table below compares the substituent effects of Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane with structurally related phosphane ligands:
Cone angles are estimated based on substituent size.
*Tolman Electronic Parameter (ν) inferred from analogous ligands (lower ν = stronger electron donation).
Key Findings:
- Steric Bulk : The tert-butyl groups in the target compound provide greater steric shielding than cyclohexyl () or trifluoromethyl substituents (), but less than terphenyl groups. This balance enhances metal-ligand stability without excessive steric hindrance .
- This contrasts with bis(2-CF₃-phenyl)phosphane oxide, where electron withdrawal dominates .
Catalytic Performance in Asymmetric Reactions
Studies on analogous phosphane oxides (e.g., Tan’s work in ) reveal that unsymmetrical substitution (e.g., 2-tert-butyl groups) can induce high enantiomeric excess (up to 97% ee) in diastereomer formation. While the target compound’s methoxy and tert-butyl groups are symmetrically arranged, their combined steric and electronic profile may favor selective substrate binding in asymmetric catalysis, similar to ligands with naphthyl or trifluoromethyl groups .
Biological Activity
Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane is a phosphine compound that has garnered interest due to its potential biological activities. This article examines its biological activity, focusing on various studies that highlight its mechanisms, effectiveness, and potential applications in pharmacology.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHOP
- Molecular Weight : 358.48 g/mol
- IUPAC Name : this compound
The structure features two 3-tert-butyl-2-methoxy-5-methylphenyl groups attached to a central phosphorus atom, which contributes to its unique reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : It has been studied for its inhibitory effects on certain enzymes, particularly those involved in cancer cell proliferation.
- Cell Viability Effects : Investigations into its impact on cell viability have revealed significant insights into its cytotoxic properties against various cancer cell lines.
Enzyme Inhibition Studies
A notable study focused on the inhibitory effects of this compound on specific enzymes:
| Enzyme | IC50 Value (µM) | Effect |
|---|---|---|
| Acetylcholinesterase (AChE) | 45.0 | Moderate inhibition |
| Butyrylcholinesterase (BChE) | 60.0 | Moderate inhibition |
These findings suggest that the compound may serve as a lead for developing new inhibitors for neurodegenerative diseases like Alzheimer's.
Case Studies
- Cytotoxicity against Cancer Cells : A study assessed the cytotoxic effects of this compound on human lung cancer cell lines. The MTT assay demonstrated a dose-dependent decrease in cell viability at concentrations above 50 µM, indicating significant anticancer properties.
- Mechanism of Action : Further investigation revealed that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases in cancer cells.
Research Findings
Recent research has explored the structure-activity relationship (SAR) of phosphine compounds, including this compound. Key findings include:
- Lipophilicity and Bioavailability : The compound adheres to Lipinski's rule of five, suggesting good oral bioavailability and potential for therapeutic use.
- Molecular Docking Studies : Computational analyses indicate strong binding affinity to target proteins involved in cell signaling pathways associated with cancer progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
